2-[(Diphenylmethyl)sulfanyl]pyrimidine
Overview
Description
2-[(Diphenylmethyl)sulfanyl]pyrimidine is a heterocyclic compound containing a pyrimidine ring substituted with a diphenylmethylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with diphenylmethyl sulfide. One common method is the nucleophilic substitution reaction where a 2-halo pyrimidine reacts with diphenylmethyl sulfide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the diphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Diphenylmethyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The diphenylmethylsulfanyl group may play a role in modulating the compound’s biological activity by influencing its binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.
2-Sulfonylpyrimidines: Compounds with a sulfonyl group at the 2-position of the pyrimidine ring.
Uniqueness
2-[(Diphenylmethyl)sulfanyl]pyrimidine is unique due to the presence of the diphenylmethylsulfanyl group, which imparts distinct chemical and biological properties compared to other 2-substituted pyrimidines. This group may enhance the compound’s stability, solubility, and biological activity.
Properties
IUPAC Name |
2-benzhydrylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-3-8-14(9-4-1)16(15-10-5-2-6-11-15)20-17-18-12-7-13-19-17/h1-13,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLALQLTQLXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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